1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one
Description
1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone bridging two aromatic rings. The substituents include a chlorine atom at the 3-position and methoxy groups at the 4- and 5-positions on one phenyl ring, while the other phenyl ring may vary depending on the synthetic pathway. This compound is synthesized via Claisen-Schmidt condensation between 3-chloro-4,5-dimethoxybenzaldehyde and an appropriate acetophenone derivative under alkaline conditions . Single-crystal X-ray diffraction confirms its planar molecular geometry, with a dihedral angle of 66.3° between the two aromatic rings, indicating moderate steric hindrance . The chlorine and methoxy groups enhance its electron-withdrawing and lipophilic properties, making it a candidate for antimicrobial and antioxidant applications .
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
1-(3-chloro-4,5-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11ClO3/c1-4-9(13)7-5-8(12)11(15-3)10(6-7)14-2/h4-6H,1H2,2-3H3 |
InChI Key |
OKVRXBRBSKHENZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)C=C)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-4,5-dimethoxybenzaldehyde and acetophenone in the presence of a base such as potassium hydroxide (KOH) in an ethanol solvent. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Applications of 1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one
This compound is a chalcone derivative with a broad spectrum of applications in chemistry, biology, and industry. Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their diverse biological activities and applications. This particular compound has drawn interest for its potential antimicrobial and pharmacological properties.
Applications
- Chemistry this compound is used as an intermediate in synthesizing more complex organic molecules. Its role as a building block allows chemists to create novel compounds with desired properties, like substituted derivatives.
- Biology This compound is investigated for its antimicrobial properties, demonstrating moderate activity against certain pathogens. Additionally, chalcones and their derivatives, including this compound, have versatile pharmacological and biological activities, such as anti-inflammatory effects .
- Industry this compound is utilized in producing materials with specific optical or electronic properties.
Antiviral Applications of Chalcones
Chalcones and their derivatives have been widely studied for their antiviral and antimicrobial activities . In silico screening models, including molecular docking, molecular dynamics simulation, binding free energy calculation, and ADME prediction, have examined chalcones as 3CLpro inhibitors . C264 and C235 were identified as structures with the most potential .
Implications in Platelet Production
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophilic sites in biological molecules. This interaction can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Methoxy/Hydroxyl Substituents
Chalcone derivatives with hydroxyl or methoxy groups exhibit distinct electronic and biological properties. For example:
- (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound shares methoxy groups but includes an amino group on the phenyl ring. X-ray studies confirm a planar geometry, similar to the target compound. However, the amino group enhances antioxidant activity (IC₅₀ = 12.3 μM in DPPH assay) compared to non-amino derivatives .
- (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one: The presence of adjacent hydroxyl groups at meta and para positions significantly boosts antioxidant activity (IC₅₀ = 8.7 μM) due to improved radical scavenging capacity . In contrast, the chlorine substituent in the target compound may favor antimicrobial over antioxidant effects .
Thioderivative Chalcones
Sulfur-containing chalcones, such as 3-(3-methoxy-4-methylthiophenyl)-1-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one (Ac04-Ald01) , exhibit altered electronic properties. The methylthio group increases molar refractivity and polarizability compared to methoxy groups. Ac04-Ald01 shows a higher melting point (137–139°C) and HPLC purity (97.5%) than the target compound, suggesting improved crystallinity and stability .
Key Difference : Thioether linkages may enhance metabolic stability but reduce solubility compared to oxygen-based substituents.
Halogenated Derivatives
- 3-(3-Chloro-4,5-dimethoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one: This structural analogue includes an additional methyl group on the phenyl ring.
- 1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol: Replacing the propenone group with a trifluoroethanol moiety eliminates the α,β-unsaturated ketone, critical for Michael addition-based biological interactions. This derivative lacks reported antimicrobial activity, highlighting the importance of the chalcone backbone .
Key Difference : Halogen position and backbone functionalization dictate reactivity and target selectivity.
Antimicrobial vs. Antioxidant Focus
While the target compound’s antimicrobial activity is inferred from structural analogues , compounds like geranyl vinyl ether and R-lavandulyl acetate prioritize anti-inflammatory and antimicrobial effects through distinct mechanisms (e.g., arachidonic acid inhibition) . Conversely, hydroxylated chalcones excel in antioxidant applications due to phenolic hydrogen donation .
Data Tables
Table 2: Substituent Effects on Activity
Q & A
Basic Question: What are the optimal synthetic conditions for preparing 1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one, and how can reaction efficiency be monitored?
Methodological Answer:
The compound is synthesized via Claisen-Schmidt condensation between 3-chloro-4,5-dimethoxybenzaldehyde and a methyl ketone (e.g., 1-(2-methyl-4,5-dimethoxyphenyl)ethanone) in ethanol under alkaline conditions (40% KOH). Key parameters include:
- Reaction Time : 24 hours under magnetic stirring to ensure complete enolate formation and cross-aldol addition .
- Solvent Choice : Ethanol balances solubility and reactivity; ice-cold acidification (2N HCl) precipitates the product .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or FTIR tracking of carbonyl group conversion (C=O stretch at ~1650 cm⁻¹) .
Basic Question: How is the molecular conformation of this compound validated experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) confirms the twisted geometry between the two aromatic rings (66.3° dihedral angle) and planar enone system. Key steps:
- Crystallization : Methanol yields light-yellow needles suitable for SCXRD .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for structure refinement .
- Complementary NMR : ¹H NMR confirms coupling constants (J ≈ 15–16 Hz for trans-alkene protons) .
Advanced Question: How can computational methods (DFT) resolve contradictions between experimental and theoretical spectroscopic data?
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies, NMR chemical shifts, and electronic transitions. Discrepancies arise from:
- Solvent Effects : Include polarizable continuum models (PCM) for methanol/chloroform in UV-vis/NMR simulations .
- Conformational Flexibility : Compare multiple rotamers to match SCXRD torsional angles .
- Validation : Root-mean-square deviations (RMSD) between experimental and calculated FT-IR/Raman spectra should be <10 cm⁻¹ .
Advanced Question: What experimental designs are recommended for evaluating non-linear optical (NLO) properties?
Methodological Answer:
NLO activity is assessed via:
- Second Harmonic Generation (SHG) : Powdered samples are irradiated with a Nd:YAG laser (1064 nm); relative efficiency to urea quantifies response .
- Hyperpolarizability Calculations : DFT-derived β values correlate with π-conjugation length and electron-withdrawing groups (e.g., Cl, OCH₃) .
- Crystal Engineering : Non-centrosymmetric packing (e.g., P2₁ space group) is critical; monitor via SCXRD .
Advanced Question: How should antioxidant activity assays be designed to account for structural substituents?
Methodological Answer:
- DPPH Assay : Dissolve the compound in DMSO, mix with DPPH radical solution (0.1 mM), and measure absorbance at 517 nm after 30 min. IC₅₀ values <50 μM indicate strong scavenging .
- SOD Mimetic Activity : Use nitroblue tetrazolium (NBT) reduction inhibition in xanthine/xanthine oxidase systems. Control with ascorbic acid to validate mechanism .
- Structure-Activity : Hydroxyl/methoxy group positioning (e.g., meta vs. para) significantly impacts activity; use comparative derivatives .
Advanced Question: What methodologies identify hydrogen-bonding patterns influencing crystal packing?
Methodological Answer:
- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules and software like Mercury .
- Thermal Ellipsoids : High displacement parameters (Uᵢₛ₀ > 0.05 Ų) indicate dynamic disorder in methoxy/chloro groups .
- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., Cl⋯H, O⋯H) via CrystalExplorer .
Advanced Question: How can polymorphism be systematically explored for this compound?
Methodological Answer:
- Solvent Screening : Use slow evaporation in polar (methanol) vs. non-polar (toluene) solvents to isolate polymorphs .
- DSC/TGA : Detect thermal events (melting/recrystallization) to distinguish forms .
- Variable-Temperature SCXRD : Monitor phase transitions (e.g., conformational changes in prop-2-en-1-one bridge) .
Advanced Question: What protocols ensure reproducibility in antimicrobial susceptibility testing?
Methodological Answer:
- Broth Microdilution : Determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Positive Controls : Use ciprofloxacin/ampicillin to validate assay conditions .
- Mechanistic Studies : Combine with membrane permeability assays (SYTOX Green uptake) to differentiate bactericidal vs. static effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
